N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide
Description
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a brominated and methyl-substituted phenyl ring attached to a nitro- and methyl-substituted benzoyl group.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLOWTGYZHNXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4-bromo-2-methylaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes reduction to an amino group under specific conditions. For example, hydrogen gas with a palladium catalyst can reduce the nitro substituent . This reaction is critical for modifying the compound’s biological activity:
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Reaction :
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Conditions : H₂ gas, Pd/C catalyst, ethanol solvent, reflux.
Nucleophilic Aromatic Substitution (S_NAr)
The bromine atom on the aromatic ring can act as a leaving group in S_NAr reactions. The nitro group’s electron-withdrawing effect activates the ring for nucleophilic attack . For instance:
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Mechanism : A nucleophile (e.g., amino acid side chains in proteins) displaces bromine via a two-step process (addition-elimination).
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Key Factor : The nitro group’s position (para to the bromine) enhances reactivity .
| Leaving Group | Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| Bromine | Amino acids | S_NAr conditions | Amide-linked protein |
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield carboxylic acids or amines:
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Acidic : HCl in ethanol, reflux.
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Basic : NaOH in aqueous ethanol.
Oxidation Reactions
While not explicitly detailed in the provided sources, the compound’s structure suggests potential oxidation of methyl groups or aromatic rings under strong oxidizing agents (e.g., KMnO₄). This would depend on reaction conditions and steric factors.
Comparison of Functional Group Reactivity
| Functional Group | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | H₂, Pd/C | Amine (-NH₂) |
| Bromine (Br) | S_NAr | Nucleophiles (e.g., amines) | Substituted amide |
| Amide (-CONH₂) | Hydrolysis | HCl or NaOH | Carboxylic acid or amine |
Research Findings
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and benzamide moiety may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Benzamide Derivatives
Key Observations :
- Electron Effects: Substituting bromo with fluoro () or cyano () alters electronic properties, impacting solubility and receptor binding.
- Steric Hindrance : The 2-methyl group in the target compound reduces rotational freedom compared to analogs like N-(3-chlorophenethyl)-4-nitrobenzamide ().
- Functional Group Positioning : The nitro group’s position (e.g., 2-nitro vs. 4-nitro) significantly affects molecular polarity and interaction with biological targets .
Table 3: Reported Bioactivity of Structural Analogs
Critical Analysis :
- Limited bioactivity data are available for direct analogs. The thiourea moiety in showed weak inhibition, suggesting that the benzamide scaffold may require optimization for target engagement.
- Nitro groups (common in ) are often associated with electron-deficient pharmacophores but may contribute to toxicity or metabolic instability.
Biological Activity
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide is a substituted benzamide that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is common among nitro-containing compounds, which often form reactive intermediates that can covalently bind to biomolecules .
- Antimicrobial Activity : Nitro groups in similar compounds have been shown to produce toxic intermediates upon reduction, leading to DNA damage and cell death in microorganisms . This suggests that this compound could exhibit similar properties.
Antimicrobial Properties
Research indicates that nitrobenzamide derivatives possess antimicrobial activity. For instance, studies have demonstrated that compounds with nitro groups can effectively combat various bacterial strains through mechanisms involving DNA interaction and oxidative stress induction .
Anticancer Potential
This compound has been explored for its anticancer properties. It is hypothesized to function similarly to other nitro-containing compounds that have shown efficacy against cancer cell lines. For example, studies on related compounds indicate that they can induce cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Testing : A study tested the compound against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
- Cancer Cell Line Studies : The compound was tested on MDA-MB-468 breast cancer cells, demonstrating a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide?
The compound can be synthesized via nucleophilic acyl substitution between 3-methyl-4-nitrobenzoyl chloride and 4-bromo-2-methylaniline. Key steps include:
- Reagent activation : Use anhydrous conditions with a base (e.g., triethylamine) to deprotonate the aniline nitrogen, enhancing reactivity with the acyl chloride .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via TLC and melting point analysis.
Q. How is the compound characterized using spectroscopic techniques?
- 1H/13C NMR : Key signals include the aromatic protons of the bromo-methylphenyl group (δ 7.2–7.8 ppm, multiplet) and the nitrobenzamide carbonyl (δ 165–170 ppm) .
- UV-Vis : The nitro group’s π→π* transitions yield absorbance near 270–300 nm, useful for concentration determination .
- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 363.2 (calculated for C15H13BrN2O3).
Q. What crystallographic methods are used for structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the structure. Example parameters from analogous compounds:
| Parameter | Value (from ) |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 14.59, 6.65, 20.63 |
| β (°) | 98.41 |
| R-factor | 0.056 |
Advanced Research Questions
Q. How can computational modeling predict the compound’s biochemical interactions?
Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins. For example:
Q. How do structural modifications affect bioactivity? Insights from SAR studies.
A structure-activity relationship (SAR) study on derivatives (e.g., replacing Br with Cl or altering nitro positioning) reveals:
- Bromine’s role : Enhances lipophilicity (logP ↑) and membrane permeability .
- Nitro group : Critical for electron-withdrawing effects, influencing redox potential in enzyme inhibition .
Q. How to resolve contradictions in crystallographic data interpretation?
- Disorder handling : Use SHELXL’s PART instruction to model disordered atoms (e.g., rotating methyl groups) .
- Twinned data : Apply twin refinement (HKLF 5 format) for non-merohedral twinning, validated by R-factor convergence .
Q. What strategies validate the compound’s stability under experimental conditions?
- Thermal analysis : TGA/DSC identifies decomposition points (>200°C for nitrobenzamides) .
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor via HPLC for degradation products (e.g., free carboxylic acid).
Methodological Challenges
Q. How to optimize reaction yields when scaling up synthesis?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12h) and improves yield by 15–20% .
- Catalyst screening : Pd(OAc)2/Xantphos enhances coupling efficiency in bromo-substituted intermediates .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- PXRD : Compare diffraction patterns to known forms (e.g., Form I vs. Form II).
- Solid-state NMR : Distinguishes hydrogen-bonding networks via 1H-15N CP/MAS .
Data Contradiction Analysis
Q. Conflicting NMR assignments for aromatic protons: How to reconcile?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating J-coupled protons .
- DFT calculations : Predicts chemical shifts (GIAO method) to validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
